2-(2-chlorophenyl)-N-cyclopentylquinoline-4-carboxamide
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Overview
Description
2-(2-chlorophenyl)-N-cyclopentylquinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with a 2-chlorophenyl group and a cyclopentyl group attached to the carboxamide functionality. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-cyclopentylquinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of 2-chlorophenylquinoline: The synthesis begins with the reaction of 2-chlorobenzaldehyde with aniline to form 2-chlorophenylquinoline through a condensation reaction.
Introduction of the Carboxamide Group: The resulting 2-chlorophenylquinoline is then reacted with cyclopentylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to introduce the carboxamide group, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-cyclopentylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the quinoline ring or the carboxamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield partially or fully reduced quinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-cyclopentylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-chlorophenylquinoline: Lacks the cyclopentyl carboxamide group but shares the quinoline and 2-chlorophenyl moieties.
N-cyclopentylquinoline-4-carboxamide: Lacks the 2-chlorophenyl group but contains the quinoline and cyclopentyl carboxamide moieties.
Uniqueness
2-(2-chlorophenyl)-N-cyclopentylquinoline-4-carboxamide is unique due to the combination of the 2-chlorophenyl group and the cyclopentyl carboxamide group on the quinoline ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-cyclopentylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O/c22-18-11-5-3-10-16(18)20-13-17(15-9-4-6-12-19(15)24-20)21(25)23-14-7-1-2-8-14/h3-6,9-14H,1-2,7-8H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVHNWOSJDFDSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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